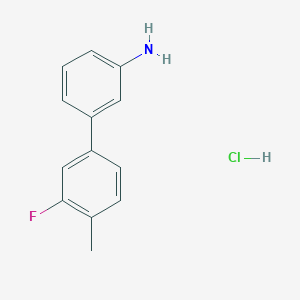

4-(3-Bromophenoxy)butanal

Overview

Description

“4-(3-Bromophenoxy)butanal” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is recommended to refer to scientific databases or chemical suppliers for more detailed information .

Molecular Structure Analysis

The molecular formula of “4-(3-Bromophenoxy)butanal” is C10H11BrO2 . The molecular weight is 243.1 . More details about the molecular structure can be found in chemical databases .

Scientific Research Applications

Flavor Compound Synthesis in Food Products

4-(3-Bromophenoxy)butanal is structurally related to branched aldehydes, significant as flavor compounds in various food products. The synthesis and breakdown pathways of these aldehydes, including their formation from amino acids, have been extensively studied. Understanding these pathways is crucial for controlling the levels of desired aldehydes in food products, which can enhance their flavor profiles (Smit, Engels, & Smit, 2009).

Catalyst in Organic Synthesis

4-(3-Bromophenoxy)butanal may have applications in organic synthesis, similar to compounds investigated for catalytic activities. Studies have reviewed the use of metal cation-exchanged clays as catalysts for various organic syntheses, including alkylation and rearrangement reactions. These catalysts show promise for being regenerated and reused, highlighting their potential sustainability and efficiency for organic synthesis processes (Tateiwa & Uemura, 1997).

Environmental Behavior of Brominated Compounds

Research on brominated phenols, which are structurally related to 4-(3-Bromophenoxy)butanal, focuses on their environmental concentrations, toxicology, and degradation products. These compounds are intermediates in the synthesis of brominated flame retardants and have varied sources and environmental impacts. Understanding the environmental fate of such compounds is vital for assessing their ecological and health risks (Koch & Sures, 2018).

Antioxidant Properties and Pharmacological Effects

The pharmacological effects of phenolic compounds, including their antioxidant, anti-inflammatory, and various therapeutic roles, are subjects of intense study. These effects are crucial for the development of natural safeguard food additives and medicinal applications, possibly relevant for derivatives of 4-(3-Bromophenoxy)butanal (Naveed et al., 2018).

Sorption and Environmental Remediation

Studies on the sorption of phenolic herbicides to soil and other materials are relevant to understanding the environmental behavior of 4-(3-Bromophenoxy)butanal. These studies provide insights into the mechanisms of sorption, which is critical for environmental remediation and pollution control strategies (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

properties

IUPAC Name |

4-(3-bromophenoxy)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCNDNZPBSLIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenoxy)butanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)